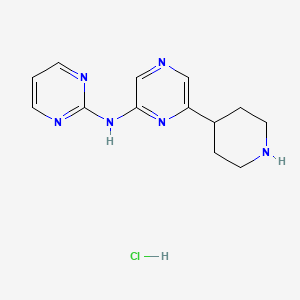
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN6 and its molecular weight is 292.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₃H₁₇ClN₆
- Molecular Weight: 292.77 g/mol
- CAS Number: 1361115-72-1
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : It has been reported to inhibit Checkpoint Kinase 1 (CHK1), which plays a critical role in cell cycle regulation and DNA damage response .
- Antiviral Activity : Similar derivatives have shown promising antiviral activity against HIV, with some compounds displaying EC50 values in the low nanomolar range, indicating potent efficacy against viral replication .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, as similar pyrimidine derivatives have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antiviral Activity Against HIV
A study evaluated a series of piperidinyl-pyrimidine derivatives, including this compound. The results indicated significant antiviral activity with EC50 values ranging from 0.5 to 5 nM against wild-type HIV strains. These findings suggest that modifications in the piperidine ring can enhance antiviral potency, making it a candidate for further development in HIV therapeutics .
Case Study 2: Antimicrobial Efficacy
Research on pyrimidine derivatives has shown that compounds with similar structures exhibit notable antimicrobial activity. For instance, compounds tested against S. aureus demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antibacterial properties. This positions this compound as a potential lead compound for developing new antibiotics .
Properties
IUPAC Name |
6-piperidin-4-yl-N-pyrimidin-2-ylpyrazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6.ClH/c1-4-16-13(17-5-1)19-12-9-15-8-11(18-12)10-2-6-14-7-3-10;/h1,4-5,8-10,14H,2-3,6-7H2,(H,16,17,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDPBNAVFVUIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC(=N2)NC3=NC=CC=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














